molecular formula C8H14O B1582440 1,2-Epoxycyclooctane CAS No. 286-62-4

1,2-Epoxycyclooctane

Cat. No. B1582440
CAS RN: 286-62-4
M. Wt: 126.2 g/mol
InChI Key: MELPJGOMEMRMPL-UHFFFAOYSA-N
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Patent
US07728159B2

Procedure details

Hydrogen peroxide (30%, 2 ml) was added to a mixture of the catalyst from Example 48 (0.04 g) and cis-cyclooctene (1.4 g, 11.5 mmol) in tert-butanol (10 ml) at 30° C. under an atmosphere of nitrogen. The reaction mixture was stirred at 30° C. for 48 h under nitrogen. The catalyst was filtered off and washed well with ether (80 ml). The combined organic layers were washed well with water (2×40 ml) and then dried over magnesium sulphate. After filtration the solvent was removed under reduced pressure—20° C. at 50 mm of Hg—to afford 9-oxabicyclo[6.1.0] nonane as a white solid (0.95 g, 65%). M.p. 51° C., lit. m.p. 53-56° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]1=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1>C(O)(C)(C)C>[CH:3]12[O:1][CH:10]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Name
Quantity
1.4 g
Type
reactant
Smiles
C/1=C/CCCCCC1
Name
catalyst
Quantity
0.04 g
Type
catalyst
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 30° C. for 48 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed well with ether (80 ml)
WASH
Type
WASH
Details
The combined organic layers were washed well with water (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure—20° C. at 50 mm of Hg—

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C12CCCCCCC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.